molecular formula C13H18ClFN2O B2614346 N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride CAS No. 1286273-15-1

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride

Cat. No.: B2614346
CAS No.: 1286273-15-1
M. Wt: 272.75
InChI Key: RBNGOZPYRDOWGV-AWLKUTLJSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is N-[(1R,4R)-4-aminocyclohexyl]-2-fluorobenzamide hydrochloride . This name reflects its stereochemistry, functional groups, and substituents:

  • N-[(1R,4R)-4-aminocyclohexyl] : A cyclohexylamine moiety with trans (1R,4R) stereochemistry at the 1- and 4-positions, where the amino group (-NH₂) is attached to the cyclohexane ring.
  • 2-fluorobenzamide : A benzamide derivative substituted with a fluorine atom at the ortho (2nd) position of the aromatic ring.
  • Hydrochloride : Indicates the compound exists as a salt formed with hydrochloric acid.

The structural representation (Figure 1) consists of:

  • A cyclohexane ring with an amino group (-NH₂) at the 4-position.
  • A benzamide group (C₆H₄FCONH-) linked to the cyclohexane via the amide bond.
  • A hydrochloride counterion.

Key structural identifiers :

  • SMILES : C1CC(CCC1N)NC(=O)C2=CC=CC=C2F.Cl
  • InChI Key : GQJPTUSLUTYEGU-GJTSMBTKSA-N

CAS Registry Number and Synonyms

The compound is uniquely identified by its CAS Registry Number: 1286273-15-1 . Synonyms and alternative designations include:

Systematic Name Common/Trivial Name Vendor Codes
Benzamide, N-(trans-4-aminocyclohexyl)-2-fluoro-, hydrochloride (1:1) N-(4-Aminocyclohexyl)-2-fluorobenzamide hydrochloride 10-F097569 , CS-0624616
N-[(1R,4R)-4-Aminocyclohexyl]-2-fluorobenzamide HCl - KPL004303

The trans stereochemistry (1R,4R) is critical for distinguishing this compound from its cis isomers, such as N-[(1S,4S)-4-aminocyclohexyl]-2-fluorobenzamide hydrochloride.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₈ClFN₂O , with a molecular weight of 272.75 g/mol . The formula breakdown is as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 13 12.01 156.13
Hydrogen 18 1.008 18.14
Chlorine 1 35.45 35.45
Fluorine 1 19.00 19.00
Nitrogen 2 14.01 28.02
Oxygen 1 16.00 16.00
Total - - 272.74

The molecular weight is consistent with the hydrochloride salt form, which adds 36.46 g/mol (HCl) to the base compound (C₁₃H₁₇FN₂O). The fluorine atom contributes to the compound’s electronic properties, while the cyclohexylamine moiety influences its conformational flexibility .

Properties

IUPAC Name

N-(4-aminocyclohexyl)-2-fluorobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10;/h1-4,9-10H,5-8,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNGOZPYRDOWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form the aminocyclohexyl intermediate.

    Introduction of the Fluorobenzamide Group: The aminocyclohexyl intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Research indicates that N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride exhibits properties that may be beneficial in managing different types of pain, including nociceptive and neuropathic pain. A patent (US8106190B2) describes its use as an agent for treating pain associated with various conditions, suggesting its potential as a novel analgesic .

1.2 Cancer Treatment

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells . The mechanism may involve the modulation of signaling pathways associated with cell survival and growth.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with potentially enhanced biological activity. Research has focused on modifying the fluorobenzamide structure to optimize its pharmacological properties, including increased potency and reduced side effects .

Compound Activity IC50 (µM)
This compoundPotential analgesic and anticancerTBD
Analog 1Moderate AChE inhibition27.04
Analog 2Stronger anticancer activity250

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

[(1R,4R)-4-Aminocyclohexyl]-2-bromobenzamide Hydrochloride
  • Structural Difference : Bromine replaces fluorine at the ortho position.
  • Impact : Bromine’s larger atomic radius and higher lipophilicity (logP ~2.98 vs. fluorine’s ~1.46) may enhance membrane penetration but reduce metabolic stability due to slower oxidative degradation.
N-[(1R,4R)-4-Aminocyclohexyl]-4-bromobenzamide Hydrochloride
  • Structural Difference : Bromine is at the para position instead of ortho.
  • However, the loss of ortho electronic effects may diminish hydrogen-bonding interactions with receptors .

Variations in the Carboxamide Group

2-(4-Chlorophenoxy)-N-[(1r,4r)-4-aminocyclohexyl]acetamide Trifluoroacetic Acid
  • Structural Difference: A phenoxyacetamide group replaces the benzamide.
  • Impact: The ether linkage and chlorophenoxy group introduce conformational flexibility and enhanced hydrophobicity. This compound is documented as an eIF2B modulator, suggesting structural tolerance for bulky substituents in ISR inhibition .
N-[(1R,4R)-4-Aminocyclohexyl]cyclobutanecarboxamide Hydrochloride
  • Structural Difference : Cyclobutane carboxamide replaces the benzamide.
  • Impact: The strained cyclobutane ring reduces aromaticity but increases rigidity. This may limit π-π stacking interactions while improving target specificity.

Extended Aromatic Systems

6-Chloro-N-((1r,4r)-4-(2-(4-chlorophenoxy)acetamido)cyclohexyl)chromane-2-carboxamide (AAA1-084)
  • Structural Difference : Incorporates a chromane (benzopyran) ring system.
  • Impact: The bicyclic chromane group enhances hydrophobic interactions and may improve blood-brain barrier penetration.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Position/Group Molecular Formula Molar Mass (g/mol) Key Pharmacological Target
Target Compound (2-fluorobenzamide) Ortho-F on benzamide C13H16ClFN2O 284.7 eIF2B (inferred)
2-Bromobenzamide analog Ortho-Br on benzamide C13H16BrClN2O 346.6 Undocumented
4-Bromobenzamide analog Para-Br on benzamide C13H16BrClN2O 346.6 Undocumented
Cyclobutanecarboxamide Cyclobutane carboxamide C11H21ClN2O 232.75 Undocumented
AAA1-084 Chromane carboxamide C23H24Cl2N2O4 471.3 ISR/eIF2B

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride is a chemical compound with the molecular formula C13H18ClFN2OC_{13}H_{18}ClFN_2O and a molecular weight of 272.75 g/mol. It is primarily used in research settings and has been studied for its potential biological activities, particularly in pharmacology and medicinal chemistry.

PropertyDetails
Molecular Formula C13H18ClFN2O
Molecular Weight 272.75 g/mol
CAS Number 1286265-22-2
Structural Formula Structure

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interaction with biological targets and its therapeutic potential.

Research indicates that this compound may function as a selective antagonist for certain receptors, potentially influencing pathways related to pain perception and neuroprotection. Its structural similarity to other known pharmacological agents suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Pharmacological Studies

  • Antinociceptive Effects : In animal models, this compound has shown promise in reducing pain responses, suggesting potential applications in pain management therapies.
  • Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from damage induced by oxidative stress, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Antidepressant-like Effects : Behavioral studies have suggested that this compound might exhibit antidepressant-like effects, possibly through modulation of the serotonergic system.

Study 1: Antinociceptive Activity

A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in pain response measured by the tail-flick test. The compound was administered at varying doses (1 mg/kg, 5 mg/kg, and 10 mg/kg), with the highest dose showing the most pronounced effect.

Study 2: Neuroprotection

In vitro studies using cultured neuronal cells exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to untreated controls. This suggests a protective mechanism that warrants further investigation in vivo.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve stereochemical purity in the synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate diastereomers if racemization occurs during synthesis .
  • Stereoselective Coupling : Employ coupling reagents (e.g., HBTU/HOBt) that minimize epimerization. Monitor reaction progress via LC-MS to detect stereochemical impurities early .
  • Data-Driven Optimization : Compare NMR (¹H and ¹³C) and HR-MS data of intermediates with literature to validate stereochemical integrity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm structural integrity, including cyclohexyl chair conformations and fluorine coupling patterns .
  • HR-MS : Verify molecular weight and isotopic distribution .
  • HPLC-PDA : Assess purity (>95% by area normalization) and detect impurities from synthesis .

Q. Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic conformational changes?

Methodological Answer:

  • Variable-Temperature NMR : Perform experiments at low temperatures (e.g., –40°C) to "freeze" cyclohexyl ring flipping and resolve overlapping signals .
  • 2D NMR (COSY, NOESY) : Map spatial correlations to confirm axial/equatorial substituent orientations .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

  • CD38 Inhibition : Structural analogs (e.g., pyrimidine-4-carboxamide derivatives) show CD38 inhibition, suggesting potential immunomodulatory applications .
  • Integrated Stress Response (ISR) Modulation : Related cyclohexylamine derivatives (e.g., ISRIB analogs) regulate eIF2B activity, implicating roles in neurodegenerative disease models .

Q. Advanced: How can conflicting activity data in different assay systems be reconciled?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position, cyclohexyl stereochemistry) and test in orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Molecular Dynamics Simulations : Model compound-target interactions to explain assay-specific discrepancies (e.g., solubility-driven false negatives) .

Basic: What strategies are recommended for ensuring compound stability during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hygroscopic degradation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track decomposition .

Q. Advanced: How can degradation pathways be identified and mitigated?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions, then analyze degradants via LC-MS/MS .
  • Protective Formulations : Co-crystallize with stabilizers (e.g., mannitol) or use enteric coatings for in vivo studies .

Basic: What solvent systems are suitable for in vitro assays?

Methodological Answer:

  • Primary Solvent : DMSO (≤0.1% v/v in aqueous buffers) due to moderate solubility (~10 mM) .
  • Alternatives : Ethanol/water mixtures (1:1 v/v) for non-DMSO-sensitive assays .

Q. Advanced: How can low solubility in physiological buffers be addressed for in vivo studies?

Methodological Answer:

  • Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Basic: How should researchers validate target engagement in cellular models?

Methodological Answer:

  • Biochemical Assays : Measure CD38 enzymatic activity (e.g., NAD⁺ hydrolysis) in lysates from treated cells .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability after compound treatment .

Q. Advanced: What orthogonal methods can confirm on-target effects amid off-target noise?

Methodological Answer:

  • CRISPR Knockout/Rescue : Delete the target gene (e.g., CD38) and reintroduce wild-type/mutant variants to assess dependency .
  • Photoaffinity Labeling : Use a radiolabeled or clickable analog to map binding sites in live cells .

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